1-(difluoromethyl)-5-methyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a methyl group, and a nitro-pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Difluoromethyl Group: This step often involves difluoromethylation reagents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents.
Sulfonamide Formation: The sulfonamide group is introduced through the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyrazole ring can be involved in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the difluoromethyl moiety.
Wissenschaftliche Forschungsanwendungen
1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Agrochemicals: The compound’s structure suggests potential use as a fungicide or herbicide.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The difluoromethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure: Bekannt für ihre Verwendung in Fungiziden.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amin: Ein energiereiches Material mit hoher thermischer Stabilität.
Einzigartigkeit
1-(Difluormethyl)-5-methyl-N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazol-4-sulfonamid ist aufgrund seiner Kombination aus einer Difluormethylgruppe und einem nitrosubstituierten Pyrazolring einzigartig. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
Molekularformel |
C11H14F2N6O4S |
---|---|
Molekulargewicht |
364.33 g/mol |
IUPAC-Name |
1-(difluoromethyl)-5-methyl-N-[3-(3-nitropyrazol-1-yl)propyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H14F2N6O4S/c1-8-9(7-14-18(8)11(12)13)24(22,23)15-4-2-5-17-6-3-10(16-17)19(20)21/h3,6-7,11,15H,2,4-5H2,1H3 |
InChI-Schlüssel |
TZEUILANOFSHBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCCCN2C=CC(=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.